molecular formula C19H22N2O4 B5036250 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B5036250
M. Wt: 342.4 g/mol
InChI Key: QJSVPQGIZSEFKU-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TBNPA, is a synthetic chemical that has been used in various studies to investigate its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the interaction with specific proteins or enzymes in cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects in cells. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to alter the expression of specific genes in cells.

Advantages and Limitations for Lab Experiments

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and fluorescent properties. However, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide also has some limitations, including its potential toxicity and the need for further investigation of its mechanism of action.

Future Directions

There are several future directions for research on 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of new therapeutic agents based on the structure of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. Another area of interest is the investigation of the potential toxicity of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its effects on human health. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-tert-butylphenol with 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been used in various scientific studies due to its potential applications in different fields. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used as a fluorescent probe to investigate the interaction between proteins and membranes. In another study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used to investigate the role of a specific protein in the regulation of cell death. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been used to investigate the mechanism of action of certain drugs and to develop new therapeutic agents.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-11-14(21(23)24)9-10-16(13)20-18(22)12-25-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSVPQGIZSEFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

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